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Introduction

BI-4916 is a cell-permeable ester prodrug of the potent and selective phosphoglycerate
dehydrogenase (PHGDH) inhibitor, BI-4924.[1][2] PHGDH is the rate-limiting enzyme in the de
novo serine biosynthesis pathway, which is a critical metabolic pathway for cancer cell
proliferation and survival.[1][2] Upon entering the cell, BI-4916 is hydrolyzed to its active form,
BI-4924, which competitively inhibits PHGDH at the NADH/NAD+ binding site.[2] This inhibition
disrupts the synthesis of serine and downstream metabolites, impacting various cellular
processes including nucleotide and glutathione synthesis, and can induce cell cycle arrest and
reduce cancer cell migration.[3][4][5] These application notes provide detailed protocols for
utilizing BI-4916 in various cellular assays to investigate its effects on cancer cell metabolism
and function.

Data Presentation
In Vitro Activity of BI-4916 and its Active Metabolite Bl-
4924
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Compound Assay Cell Line IC50 /| EC50 Reference
PHGDH
Enzymatic Assay

BI-4916 _ - 169 nM [1]
(NAD+ high, 250
HM)

13C-Serine

Synthesis Assay - 2,032 nM [1]

(72 h)

Cell Viability MDA-MB-468 18.24 +1.06 yM  [6]
PHGDH
Enzymatic Assay

Bl-4924 ) - 3nM
(NAD* high, 250
HM)

13C-Serine

_ 2,200 nM
Synthesis Assay

Note: The biochemical activity of BI-4916 is likely due to its conversion to BI-4924 under the
assay conditions.[1]

Signaling Pathways and Experimental Workflows

Serine Biosynthesis and Downstream Pathways
Affected by BI-4916
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Caption: BI-4916 inhibits the serine biosynthesis pathway.
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Experimental Workflow for Assessing BI-4916 Activity
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Caption: General workflow for cellular assays with BI-4916.

PHGDH Inhibition and Potential cGAS-STING Pathway
Activation
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Caption: Proposed mechanism of cGAS-STING activation by BI-4916.

Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of BI-4916 on the viability of cancer cells.

Materials:
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o BI-4916 stock solution (in DMSO)

e Cancer cell line of interest (e.g., MDA-MB-468)

o Complete cell culture medium

o 96-well cell culture plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
¢ Solubilization solution (e.g., DMSO or a solution of SDS in HCI)

e Microplate reader

Procedure:

o Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100
uL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

o Compound Preparation: Prepare a series of dilutions of BI-4916 in complete culture medium.
A typical starting range would be from 0.1 uM to 100 uM. Also, prepare a vehicle control
(medium with the same concentration of DMSO as the highest BI-4916 concentration).

o Treatment: Remove the medium from the wells and add 100 pL of the prepared BI-4916
dilutions or the vehicle control.

 Incubation: Incubate the plate for 48-72 hours.

e MTT Addition: Add 10 pL of MTT solution to each well and incubate for 2-4 hours at 37°C, or
until a purple precipitate is visible.

e Solubilization: Add 100 pL of solubilization solution to each well and mix thoroughly to
dissolve the formazan crystals.

o Measurement: Measure the absorbance at 570 nm using a microplate reader.

» Data Analysis: Calculate the percentage of cell viability for each concentration relative to the
vehicle control. Plot the percentage of viability against the log of the BI-4916 concentration to
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determine the EC50 value.

Protocol 2: Cell Migration Assay (Transwell Assay)

This protocol assesses the effect of BI-4916 on cancer cell migration.

Materials:

BI-4916 stock solution (in DMSO)

« MDA-MB-468 cells

o Serum-free cell culture medium

e Complete cell culture medium (with 10% FBS)
o 24-well transwell inserts (8.0 um pore size)

» Cotton swabs

e 4% Paraformaldehyde (PFA)

e Crystal Violet staining solution

e Microscope

Procedure:

o Cell Starvation: Starve MDA-MB-468 cells in serum-free medium for 24 hours prior to the

assay.

o Cell Seeding: Trypsinize and count the cells. Resuspend the cells in serum-free medium
containing the desired concentration of BI-4916 or vehicle control. Seed 5 x 104 cells in 200
uL into the upper chamber of the transwell insert.

o Chemoattractant: Add 600 uL of complete medium (containing 10% FBS) to the lower
chamber.

 Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
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o Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper
surface of the insert with a cotton swab.

» Fixation: Fix the migrated cells on the bottom of the insert by immersing the insert in 4% PFA
for 20 minutes.

» Staining: Stain the cells with Crystal Violet solution for 10 minutes.
¢ Washing: Gently wash the inserts with water to remove excess stain.

e Imaging and Quantification: Image the migrated cells using a microscope. Count the number
of migrated cells in several random fields to quantify cell migration.

Protocol 3: **C-Serine Tracer Analysis for Metabolic Flux

This protocol traces the metabolic fate of serine to assess the impact of BI-4916 on
downstream pathways.

Materials:

o BI-4916 stock solution (in DMSO)

e Cancer cell line of interest

e Glucose-free and serine-free DMEM

e [U-13Cs]-L-Serine

o Dialyzed fetal bovine serum (dFBS)
 Ice-cold saline

o Cold extraction solvent (e.g., 80% methanol)
e LC-MS instrumentation

Procedure:

o Cell Culture: Culture cells to ~80% confluency.
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e Treatment: Treat the cells with the desired concentration of BI-4916 or vehicle control for a
predetermined time (e.g., 24 hours).

 |sotope Labeling: Replace the culture medium with glucose-free and serine-free DMEM
supplemented with 10% dFBS and [U-13Cs]-L-Serine. Incubate for a defined period (e.g., 8
hours) to allow for isotopic steady state.

» Metabolite Extraction:
o Wash the cells with ice-cold saline.
o Add cold extraction solvent to the cells and scrape them from the culture dish.
o Centrifuge the cell extract to pellet protein and cell debris.
o Collect the supernatant containing the metabolites.

e LC-MS Analysis: Analyze the polar metabolite fraction by LC-MS to measure the levels of
labeled and unlabeled downstream metabolites of serine, such as glycine, nucleotides, and
glutathione precursors.

o Data Analysis: Determine the fractional enrichment of 13C in the metabolites of interest. A
decrease in the incorporation of 13C from serine into downstream metabolites in BI-4916-
treated cells indicates inhibition of serine utilization.

Protocol 4: Glutathione Synthesis Assay

This protocol measures the effect of BI-4916 on the synthesis of glutathione (GSH), a key
antioxidant.

Materials:
o BI-4916 stock solution (in DMSO)
e Cancer cell line of interest

o Complete cell culture medium
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» Glutathione Assay Kit (Colorimetric or Fluorometric)

e Microplate reader

Procedure:

o Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various
concentrations of BI-4916 or vehicle control as described in the cell viability assay protocol.

o Cell Lysis: After the desired incubation period (e.g., 48-72 hours), lyse the cells according to
the instructions provided with the glutathione assay kit.

o Assay Performance: Perform the glutathione assay following the kit's protocol. This typically
involves a reaction that produces a colored or fluorescent product in proportion to the
amount of GSH present.

o Measurement: Measure the absorbance or fluorescence using a microplate reader at the
appropriate wavelength.

o Data Analysis: Calculate the concentration of GSH in each sample based on a standard
curve. Normalize the GSH levels to the protein concentration of each sample. A decrease in
GSH levels in BI-4916-treated cells indicates an inhibition of glutathione synthesis.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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